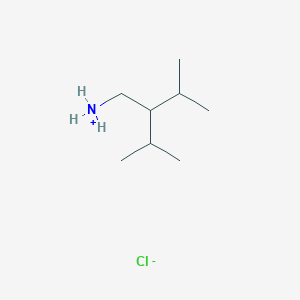

3-(Azaniumylmethyl)-2,4-dimethylpentane chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Azaniumylmethyl)-2,4-dimethylpentane chloride, commonly referred to as AZM-DMP, is a widely used organic compound with a wide range of applications in chemical synthesis and scientific research. It is a colorless liquid with a pungent odor, and is soluble in organic solvents such as ether, ethanol, and acetone. AZM-DMP has been used in a variety of applications, ranging from pharmaceuticals to industrial chemicals.

Applications De Recherche Scientifique

Efficient Synthesis Techniques

One study discusses an efficient synthesis method using ZnO and ZnO–acetyl chloride catalysts for producing complex organic compounds, illustrating the importance of specific chemical structures in facilitating synthetic processes (Maghsoodlou et al., 2010).

Molecular Structure and Hydrogen Bonding

Research on bis(3-azaniumylpyridin-1-ium) hexachloridostannate(IV) dichloride highlights the structural properties and hydrogen bonding of complex ions, providing insights into molecular assembly and interactions (van Megen et al., 2013).

Selectivity in Metal Ion Complexation

A study on the selectivity of asymmetric macrocyclic compartmental lanthanide(III) complexes towards alkali and alkaline-earth metal ions emphasizes the role of specific chemical configurations in ion selectivity and binding affinity (Barge et al., 2005).

Photophysical Properties

Investigations into the photophysical properties of thiacarbocyanine dyes reveal how structural variations influence the absorption band shifts and formation energy of dye aggregates, pertinent for applications in optoelectronics and sensing (Avakyan et al., 2014).

Ionic Liquids and Viscosity Changes

Research into the effects of structural modifications on the viscosity of ionic liquids, such as 1-butyl-2,3-dimethyl-imidazolium chloride, demonstrates the significance of hydrogen bonding and entropy in determining physical properties of ionic liquids (Hunt, 2007).

C–C Bond Activation

A study on rhodium-mediated C–C bond activation in specific organic compounds shows the potential for creating new chemical pathways and reactions, contributing to the development of novel synthetic strategies (Baksi et al., 2007).

Propriétés

IUPAC Name |

(3-methyl-2-propan-2-ylbutyl)azanium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-6(2)8(5-9)7(3)4;/h6-8H,5,9H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIWXEIPSLJVAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C[NH3+])C(C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azaniumylmethyl)-2,4-dimethylpentane chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2,9-dioxa-6-azaspiro[4.5]decane](/img/structure/B1528211.png)

![6-Bromo-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1528219.png)

![6-Bromo-3-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1528223.png)